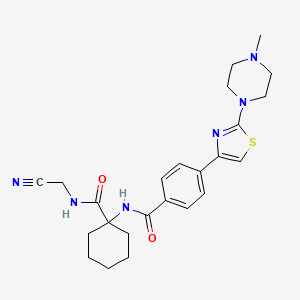

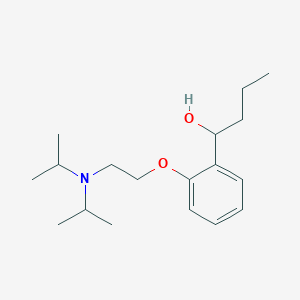

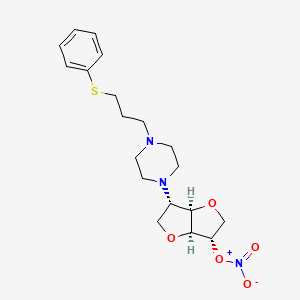

N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide

Overview

Description

L-006,235 is an orally bioavailable reversible inhibitor of cathepsin K (Ki(app) = 0.2 nM). It is selective for cathepsin K over cathepsins B, -L, and -S (Ki(app)s = 1, 6, and 47 µM, respectively). In an in vitro bone resorption assay, L-006,235 inhibits degradation of bovine bone by isolated rabbit osteoclasts (IC50 = 5 nM). L-006,235 (10 mg/kg for 27 days) reduces the loss of lumbar vertebral bone mineral density by 13.3% in ovariectomized rabbits compared to control animals. It also increases weight bearing, indicating analgesia, in a rat model of osteoarthritis pain when administered at a dose of 100 mg/kg.

L 006235 is a cathepsin K inhibitor, which displays greater than 4000-fold selectivity against the lysosomal/endosomal antitargets cathepsin B, L, and S.

L006235 is a potent, reversible cathepsin K inhibitor (IC50 = 0.25 nM) that displays > 4000-fold selectivity over cathepsins B, L and S.

Scientific Research Applications

Analgesic Effects in Osteoarthritis Pain

L 006235 has been studied for its analgesic effects in the monosodium iodoacetate model of osteoarthritis pain . The compound is a potent and selective inhibitor of cathepsin K, an enzyme that plays a significant role in osteoclasts, which are cells that break down bone . The study found that both preventative and therapeutic oral dosing with L 006235 had positive effects on weight-bearing asymmetry and hind paw withdrawal thresholds . This suggests that L 006235 could potentially be used as a pain reliever in osteoarthritis .

Prevention of Osteoarthritis Progression

Another application of L 006235 is in the prevention of osteoarthritis progression . A study found that L 006235-loaded TG-18 hydrogel prevented disease progression more effectively than free L 006235 . This provides proof of concept for disease-modifying osteoarthritis drug (DMOAD) delivery via TG-18 hydrogel as a promising approach for preventing post-traumatic osteoarthritis (PTOA) progression in physically active patients with early disease .

Role in Bone Pathology

L 006235’s role as a cathepsin K inhibitor also implicates it in bone pathology . Cathepsin K is a key player in bone resorption, a process that is integral to the maintenance, repair, and remodeling of bones . By inhibiting this enzyme, L 006235 could potentially influence bone pathology and contribute to the treatment of conditions like osteoporosis .

Mechanism of Action

Target of Action

L 006235, also known as N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide, is a potent, selective, reversible and orally active inhibitor of cathepsin K . Cathepsin K is a protease that plays a crucial role in the degradation of proteins such as collagen, which is a key component of the extracellular matrix in many tissues, including bone .

Mode of Action

L 006235 interacts with cathepsin K, inhibiting its activity . This inhibition prevents the breakdown of collagen, thereby reducing bone resorption . The compound shows selectivity for cathepsin K over other cathepsins such as B, L, and S .

Biochemical Pathways

By inhibiting cathepsin K, L 006235 affects the pathway of bone resorption, a process that is crucial for the maintenance, repair, and remodeling of bones . The inhibition of cathepsin K leads to a reduction in collagen degradation, which in turn prevents bone loss .

Pharmacokinetics

L 006235 exhibits high oral bioavailability, long terminal half-life, and a maximum concentration (Cmax) of 1.4 μM in rats . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The primary result of L 006235’s action is the reduction of collagen degradation and prevention of bone loss . In a study conducted on rhesus monkeys, L 006235 was found to reduce N-telopeptides (NTx) and creatinine (Cre) by up to 76% in a dose-dependent manner .

properties

IUPAC Name |

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2S/c1-29-13-15-30(16-14-29)23-27-20(17-33-23)18-5-7-19(8-6-18)21(31)28-24(9-3-2-4-10-24)22(32)26-12-11-25/h5-8,17H,2-4,9-10,12-16H2,1H3,(H,26,32)(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVYCSWOCXEWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)NC4(CCCCC4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432735 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide | |

CAS RN |

294623-49-7 | |

| Record name | L 006235 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of L-006235?

A1: L-006235 is a potent and selective inhibitor of cathepsin K, a lysosomal cysteine protease. [, ] It binds reversibly to the active site of cathepsin K, preventing the enzyme from degrading collagen and other bone matrix proteins. [] This inhibition of cathepsin K activity ultimately leads to reduced bone resorption. [, ]

Q2: How does the basicity of L-006235 affect its activity and selectivity?

A2: L-006235, being a basic compound, exhibits lysosomotropic properties. [, ] This means it accumulates within the acidic environment of lysosomes, leading to higher concentrations at the site of action (cathepsin K within lysosomes). [] While this enhances its potency against cathepsin K, it also increases its off-target activity against other lysosomal cysteine cathepsins like B, L, and S in cellular assays. [, ] This highlights a potential limitation of basic cathepsin K inhibitors like L-006235, as inhibition of these off-target cathepsins could lead to undesired side effects. [, ]

Q3: Are there any structural modifications that can improve the selectivity profile of L-006235?

A3: Yes, research suggests that replacing the P2-P3 amide bond in L-006235 with a trifluoroethylamine moiety, while removing the basic P3 substituent, leads to the development of non-basic cathepsin K inhibitors like L-873724. [] This structural modification reduces lysosomotropism, resulting in a compound with improved selectivity for cathepsin K over other lysosomal cathepsins in both enzymatic and cellular assays. []

Q4: What is the impact of L-006235 on bone formation?

A4: Preclinical studies in ovariectomized rabbits demonstrated that L-006235, unlike alendronate (a bisphosphonate), did not negatively impact bone formation markers. [] This suggests that cathepsin K inhibitors like L-006235 may offer an advantage over bisphosphonates by preserving bone formation while inhibiting bone resorption. []

Q5: Has the efficacy of L-006235 been tested in animal models of osteoarthritis (OA)?

A5: Yes, research using the monosodium iodoacetate (MIA) rat model of OA pain showed that L-006235 possesses analgesic properties. [, ] Both preventative and therapeutic dosing regimens with L-006235 significantly reduced weight-bearing asymmetry, a measure of pain in this model. [, ] Interestingly, the analgesic effect of L-006235 was linked to a reduction in synovitis, highlighting the potential role of cathepsin K in OA pain beyond its role in bone resorption. []

Q6: How effective is L-006235 when delivered via a hydrogel system?

A6: A recent study investigated the delivery of L-006235 using a mechanically resilient soft hydrogel in a mouse model of post-traumatic osteoarthritis (PTOA). [] The hydrogel demonstrated sustained release of L-006235 even under conditions mimicking human running and significantly reduced cartilage degeneration in the PTOA model. [] These findings highlight the potential of hydrogel-based delivery systems for improving the therapeutic efficacy of L-006235 in OA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azane;3-carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1673622.png)